molecular formula C8H6N2O4 B3426969 BETA,4-DINITROSTYRENE CAS No. 5576-98-7

BETA,4-DINITROSTYRENE

Cat. No.: B3426969
CAS No.: 5576-98-7
M. Wt: 194.14 g/mol
InChI Key: HABXLWPUIWFTNM-AATRIKPKSA-N
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Description

BETA,4-DINITROSTYRENE is an organic compound with the chemical formula C8H6N2O4. It is a white to pale yellow crystalline substance known for its volatility and stability under standard conditions. it exhibits significant photosensitivity and can undergo photodecomposition when exposed to light .

Mechanism of Action

Target of Action

p,beta-Dinitrostyrene, also known as BETA,4-DINITROSTYRENE, is an aromatic compound and a nitroalkene Nitrostyrenes have been implicated in anti-cancer properties , suggesting that they may target cancer cells or specific proteins within these cells.

Mode of Action

It’s known that nitrostyrenes can participate in [3+2] cycloaddition reactions . In these reactions, the nucleophilic oxygen center of a nitrone attacks the electrophilically activated β-position of nitrostyrenes . This suggests that p,beta-Dinitrostyrene may interact with its targets through similar chemical reactions.

Biochemical Pathways

A study on a synthetic β-nitrostyrene derivative showed that it inhibited esophageal tumor growth and metastasis via the pi3k/akt and stat3 pathways . These pathways are crucial for cell survival, proliferation, and migration, suggesting that p,beta-Dinitrostyrene might have similar effects.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 1941442 , could influence its pharmacokinetics

Result of Action

Given its potential anti-cancer properties , it may induce cytotoxicity in cancer cells, inhibit cell migration and invasion, and promote apoptosis.

Action Environment

The action, efficacy, and stability of p,beta-Dinitrostyrene can be influenced by various environmental factors. For instance, the reactivity of nitrostyrenes can depend on the polarity of the reaction medium . Additionally, the compound’s stability might be affected by factors such as temperature and pH. More research is needed to fully understand how environmental factors influence the action of p,beta-Dinitrostyrene.

Biochemical Analysis

Biochemical Properties

The biochemical properties of p,beta-Dinitrostyrene are not fully understood yet. It is known that nitrostyrenes, a group to which p,beta-Dinitrostyrene belongs, are highly reactive and can participate in various biochemical reactions . For instance, they can undergo [3+2] cycloaddition reactions, characterized by the attack of a nucleophilic center on the electrophilically activated beta-position of these nitrostyrenes

Molecular Mechanism

The molecular mechanism of p,beta-Dinitrostyrene is not fully elucidated. It is known that nitrostyrenes can participate in [3+2] cycloaddition reactions . This involves the attack of a nucleophilic center on the electrophilically activated beta-position of these nitrostyrenes

Comparison with Similar Compounds

BETA,4-DINITROSTYRENE can be compared with other nitrostyrene derivatives, such as:

This compound stands out due to its unique combination of nitro groups at the β and 4 positions, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-nitro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXLWPUIWFTNM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879316
Record name 4-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5576-98-7, 3156-41-0
Record name 1-Nitro-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5576-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,beta-Dinitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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